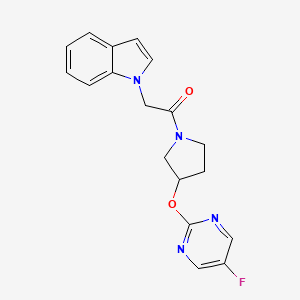

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

The compound 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone features a hybrid structure combining a pyrrolidine ring substituted with a 5-fluoropyrimidin-2-yloxy group and an indole-linked ethanone moiety. Its synthesis likely involves coupling reactions between pyrrolidine intermediates and activated indole derivatives, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c19-14-9-20-18(21-10-14)25-15-6-8-23(11-15)17(24)12-22-7-5-13-3-1-2-4-16(13)22/h1-5,7,9-10,15H,6,8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOQWIRRFANVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic molecule that integrates several bioactive structural motifs, including a pyrrolidine ring, a fluoropyrimidine moiety, and an indole derivative. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.26 g/mol. The presence of the fluorine atom in the pyrimidine ring is particularly noteworthy as it can enhance the compound's biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The fluoropyrimidine moiety may bind to nucleic acids or proteins, affecting their function, while the pyrrolidine ring can enhance binding affinity and specificity. This interaction can lead to the inhibition of key biological processes, such as enzyme activity or receptor signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been reported to suppress the growth of various cancer cell lines, including A549 lung cancer cells, demonstrating preferential toxicity towards rapidly dividing cells . The structure of this compound suggests it may share similar mechanisms of action.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial activity . Studies on related compounds indicate low minimum inhibitory concentrations (MICs) against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus, suggesting that this class of compounds could be effective against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Indole Derivatives | Indole ring | Anticancer, anti-inflammatory |

| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroprotective |

| This compound | Pyrrolidine, fluoropyrimidine, indole | Potential anticancer/antiviral |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other known compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of compounds similar to this compound. For example:

- Antiproliferative Studies : Compounds derived from indoles were assessed for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values in the low micromolar range .

- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance. These studies suggest that modifications in the structure can lead to enhanced biological activity .

- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of these compounds. Preliminary results indicate promising therapeutic potentials with manageable toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as indole, pyrrolidine/pyrrolidinone, fluorinated pyrimidines, or ethanone linkages.

Key Structural Analogues and Their Properties

Comparative Analysis

Structural Features and Substituent Effects

- Fluorinated Moieties: The target compound’s 5-fluoropyrimidin-2-yloxy group enhances electronegativity and metabolic stability compared to non-fluorinated analogues like Compound 29 (5-phenylpyridin-2-yl). Fluorine’s electron-withdrawing nature may improve binding to ATP pockets in kinases .

- Indole vs. Indoline: The target’s indole-ethanone group contrasts with Compounds 18, 29, and 30, which use indoline (saturated indole).

- Pyrrolidine Linkers : The pyrrolidine ring in the target compound provides conformational flexibility, whereas rigidified systems (e.g., pyrrolo[2,3-d]pyrimidine in Compound 18) may enhance selectivity but reduce synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.